3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic organic compound belonging to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes include:
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Hantzsch synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.
Industry: Applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By blocking these channels, it prevents calcium ions from entering cells, leading to relaxation of smooth muscle cells and vasodilation.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Felodipine: Known for its high vascular selectivity.
Uniqueness
3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may have unique properties such as specific binding affinities, pharmacokinetics, or therapeutic effects that distinguish it from other similar compounds.
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-(3-methylphenyl)-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-11-8-7-9-14(10-11)17-15(18(21)23-5)12(2)20(4)13(3)16(17)19(22)24-6/h7-10,17H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULDWQMGFQICDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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